Bienvenue dans la boutique en ligne BenchChem!

Contezolid Acefosamil

Monoamine Oxidase Serotonergic Neurotoxicity Drug-Drug Interaction

Choose Contezolid Acefosamil (MRX-4) for your research needs—a first-in-class O-acyl phosphoramidate prodrug enabling both IV and oral administration with >200 mg/mL aqueous solubility. Its 2- to 148-fold reduction in MAO inhibition vs. linezolid mitigates serotonergic risk, while preclinical data show no myelosuppressive platelet reduction, supporting prolonged therapy models. Ideal for Gram-positive infection studies including MRSA/VRE. Phase 3 trials underway for cSSTI/DFI. Secure high-purity (≥98%) research-grade material today.

Molecular Formula C20H17F3N4NaO8P
Molecular Weight 552.3 g/mol
CAS No. 1807365-35-0
Cat. No. B3324142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameContezolid Acefosamil
CAS1807365-35-0
Molecular FormulaC20H17F3N4NaO8P
Molecular Weight552.3 g/mol
Structural Identifiers
SMILESCC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]
InChIInChI=1S/C20H18F3N4O8P.Na/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25;/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32);/q;+1/p-1/t13-;/m1./s1
InChIKeyJANNTEAGZXJITO-BTQNPOSSSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Contezolid Acefosamil (CAS 1807365-35-0): A Novel O-Acyl Phosphoramidate Prodrug for IV and Oral Oxazolidinone Antibiotic Therapy


Contezolid acefosamil (also known as MRX-4) is a first-in-class O-acyl phosphoramidate prodrug of the oxazolidinone antibiotic contezolid [1]. As a prodrug, it is designed to be rapidly converted in vivo into the active moiety contezolid, which acts by inhibiting bacterial protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit [2]. The compound is specifically engineered to overcome the aqueous solubility limitations of the parent drug, thereby enabling both intravenous (IV) and oral administration for the treatment of serious Gram-positive infections, including those caused by multidrug-resistant pathogens like MRSA and VRE [1][3].

Why In-Class Oxazolidinone Substitution with Contezolid Acefosamil is Not Feasible


Direct substitution of contezolid acefosamil with other oxazolidinones, particularly the standard-of-care linezolid, is precluded by fundamental differences in prodrug design, safety profile, and administration route capabilities. The core innovation of contezolid acefosamil lies in its O-acyl phosphoramidate prodrug structure, which imparts high aqueous solubility (>200 mg/mL), a critical feature enabling both reliable intravenous administration and oral bioavailability [1]. This stands in stark contrast to the parent drug contezolid, which has modest solubility and is unsuitable for IV dosing [1]. Critically, nonclinical evaluations demonstrate a significantly improved safety profile: contezolid acefosamil exhibits a 2- to 148-fold reduction in reversible inhibition of monoamine oxidase (MAO) isoforms compared to linezolid, directly mitigating the risk of serotonergic neurotoxicity associated with this drug class [2]. Furthermore, preclinical toxicology studies in rats and dogs revealed no myelosuppressive reduction in platelet counts with contezolid acefosamil, a common and limiting toxicity of linezolid [3]. These specific quantitative and structural differentiators render it impossible to interchange contezolid acefosamil with other members of its class without compromising critical therapeutic and safety parameters.

Contezolid Acefosamil: Quantifiable Evidence of Differentiation from Linezolid and Other Oxazolidinones


Significantly Reduced Monoamine Oxidase (MAO) Inhibition Compared to Linezolid

Contezolid, the active moiety of contezolid acefosamil, demonstrates a substantially lower propensity for reversible inhibition of human monoamine oxidase A (MAO-A) and B (MAO-B) enzymes compared to the oxazolidinone standard-of-care linezolid. This in vitro finding translates directly into a reduced risk of serotonergic neurotoxicity in vivo [1].

Monoamine Oxidase Serotonergic Neurotoxicity Drug-Drug Interaction Antibiotic Safety

Absence of Myelosuppression (Thrombocytopenia) in Preclinical Models, Contrasting with Linezolid

In a 4-week repeat-dose toxicology study in rats, contezolid acefosamil (CZA) did not induce myelosuppressive reduction in platelet counts. This is in direct contrast to the known myelosuppression profile of linezolid, which can cause significant and dose-limiting thrombocytopenia, especially with prolonged therapy [1].

Myelosuppression Thrombocytopenia Preclinical Toxicology Hematological Safety Antibiotic Toxicity

High Aqueous Solubility Enabling Intravenous Formulation: A Differentiating Prodrug Feature

The O-acyl phosphoramidate prodrug design of contezolid acefosamil (CZA) directly addresses the key limitation of its parent drug, contezolid (CZD), which has modest solubility and is unsuitable for IV administration. This prodrug modification results in a solubility profile that enables both IV and oral dosing routes [1].

Prodrug Aqueous Solubility Intravenous Formulation Pharmacokinetics O-Acyl Phosphoramidate

In Vivo Efficacy Comparable to Linezolid in Systemic and Thigh Infection Models

In murine models of systemic and thigh infections caused by multiple Gram-positive pathogens (including S. aureus, S. pneumoniae, and S. pyogenes), contezolid acefosamil administered orally or intravenously demonstrated high antibacterial efficacy that was comparable to that of the reference agent linezolid [1].

In Vivo Efficacy Antibacterial Activity Mouse Model Pharmacodynamics Gram-positive Infection

Rapid In Vivo Conversion and High Exposure of Active Drug CZD

The prodrug design of contezolid acefosamil is validated by its rapid conversion in vivo to the active drug contezolid. In a rat PK model, the systemic exposure (area under the curve, AUC) of active contezolid following IV administration of the prodrug CZA was similar to or higher than that achieved from direct IV administration of contezolid itself [1].

Prodrug Activation Pharmacokinetics Bioavailability Rat Model Exposure

Favorable Safety and Tolerability Profile in a Phase 1 Study in Healthy Chinese Subjects

A Phase 1 single-ascending dose (SAD) and multiple-dose study in healthy Chinese subjects evaluated the safety, tolerability, and pharmacokinetics of contezolid acefosamil following IV and oral administration. The study demonstrated a favorable safety profile, with all treatment-emergent adverse events (TEAEs) being mild in severity [1].

Phase 1 Safety Tolerability Pharmacokinetics Healthy Subjects Chinese

Contezolid Acefosamil: Optimal Application Scenarios Based on Quantitative Evidence


1. Hospital-Based IV-to-Oral Step-Down Therapy for Serious Gram-Positive Infections

This scenario directly leverages the unique high aqueous solubility (>200 mg/mL) of contezolid acefosamil, which enables reliable IV administration—a feature not achievable with the parent drug contezolid [1]. The established clinical development path supports an in-hospital IV start with contezolid acefosamil, followed by a switch to oral contezolid for outpatient continuation. Population PK modeling has validated a specific regimen: an IV CZA 2000 mg loading dose with 1000 mg IV q12h maintenance, followed by 800 mg oral contezolid q12h, to achieve consistent and efficacious drug exposures [2]. This approach minimizes hospitalization time while ensuring therapeutic continuity.

2. Long-Term Antibiotic Therapy Where Myelosuppression Risk Must Be Mitigated

The clear differentiation in preclinical toxicology—showing an absence of myelosuppressive platelet reduction for contezolid acefosamil compared to the documented myelosuppression of linezolid—makes it a compelling candidate for prolonged treatment courses [3]. Scenarios such as chronic osteomyelitis, prosthetic joint infections, or other deep-seated infections requiring >14 days of therapy could benefit from the potentially improved hematological safety profile of contezolid acefosamil, reducing the need for frequent platelet monitoring and the risk of dose-limiting toxicity.

3. Treatment of Infections in Patients on Concomitant Serotonergic Medications

The quantified 2- and 148-fold reduction in reversible inhibition of MAO-A and MAO-B, respectively, compared to linezolid provides a strong scientific rationale for using contezolid acefosamil in patient populations where linezolid is contraindicated or used with extreme caution [4]. This includes patients taking selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or other serotonergic agents, where the risk of serotonin syndrome from MAO inhibition by linezolid is a significant concern. In vivo models confirm an absence of serotonergic neurotoxicity at supratherapeutic doses, further supporting this application scenario [4].

4. Infections Caused by Multidrug-Resistant Gram-Positive Pathogens (MRSA, VRE)

While efficacy comparable to linezolid is established in preclinical models, the clinical development of contezolid acefosamil specifically targets infections caused by multidrug-resistant Gram-positive bacteria, including MRSA and VRE [1][5]. The combination of robust anti-Gram-positive activity, a favorable IV/oral profile, and a differentiated safety margin positions it as a strategic alternative for treating resistant infections where options are limited and the safety concerns of older agents are problematic. This is particularly relevant for complicated skin and soft tissue infections (cSSTI) and diabetic foot infections (DFI), for which Phase 3 trials are underway [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Contezolid Acefosamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.